

Chemical Identity and Mechanistic Profile[1][2] [3]

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Compound of Interest

Compound Name: Tyrphostin 47

Cat. No.: B1229819

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Chemical Name: (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide Common Aliases: **Tyrphostin 47**, AG-213, RG-50864 CAS Number: 118409-60-2 Molecular Weight: 220.25 g/mol [1]

Mechanism of Action: **Tyrphostin 47** belongs to the benzylidenemalononitrile class. It acts as an ATP-competitive inhibitor, docking into the catalytic cleft of the EGFR kinase domain. The two hydroxyl groups on the phenyl ring mimic the tyrosine substrate, while the nitrile and thioamide groups facilitate hydrogen bonding within the ATP pocket, effectively preventing the transfer of the

-phosphate from ATP to the tyrosine residue on the receptor tail.

Physical Properties & Handling:

- Solubility: Soluble in DMSO (up to 50 mg/mL) and Ethanol.[2]
- Stability: Light-sensitive. Solutions are typically orange; significant darkening indicates oxidation/degradation.
- Storage: Stock solutions should be aliquoted and stored at -20°C, protected from light.

Primary Target Identification: EGFR (ErbB1)

The primary validated target of **Tyrphostin 47** is the EGFR tyrosine kinase. Unlike modern covalent inhibitors (e.g., afatinib) that bind irreversibly to Cys797, **Tyrphostin 47** is a reversible inhibitor.

Quantitative Profile:

Target	Assay Type	IC50 Value	Notes
EGFR (ErbB1)	In Vitro Kinase Assay	2.4 μM	Pure enzyme assay; ATP concentration dependent.
EGFR (ErbB1)	Cellular Autophosphorylation	20 - 50 μM	Higher conc. required due to high intracellular ATP.
HER2 (ErbB2)	In Vitro Kinase Assay	> 100 μM	Displays significant selectivity for EGFR over HER2.
PDGFR	In Vitro Kinase Assay	> 50 μM	Low affinity compared to EGFR.

Expert Insight: Researchers often observe a discrepancy between in vitro (cell-free) IC50s and cellular IC50s. This is characteristic of ATP-competitive inhibitors. Intracellular ATP concentrations are in the millimolar range (1-5 mM), vastly outcompeting the inhibitor compared to biochemical assays where ATP is often kept at

levels (10-50 μM). Validation experiments must account for this shift.

The "Dirty" Profile: Off-Target and Pleiotropic Effects

To ensure scientific integrity, data generated using **Tyrphostin 47** must be controlled for known off-target effects.

A. WNK1 Inhibition **Tyrphostin 47** has been identified as a non-specific inhibitor of WNK1 (With-No-Lysine Kinase 1), a serine/threonine kinase involved in ion transport and blood pressure regulation.[1] This is critical when studying renal physiology or intracellular ion homeostasis, as observed effects may be WNK1-mediated rather than EGFR-mediated.

B. Topoisomerase I Interference Unlike pure kinase inhibitors, **Tyrphostin 47** has been shown to inhibit DNA Topoisomerase I activity in vitro. It acts by interfering with the enzyme's binding to DNA, potentially confounding proliferation assays by introducing direct DNA replication stress independent of EGFR signaling.

C. Disambiguation: HSP47

- Clarification: **Tyrphostin 47** is NOT an inhibitor of Heat Shock Protein 47 (HSP47), a collagen-specific chaperone. The sharing of the number "47" is coincidental. While **Tyrphostin 47** may indirectly affect collagen synthesis via EGFR downregulation in fibroblasts, it does not directly bind HSP47.

Experimental Validation Workflows

Protocol A: Cellular Autophosphorylation Inhibition (The "Gold Standard")

This protocol validates the compound's ability to engage EGFR in a complex cellular environment.

Reagents:

- Cell Line: A431 (Human epidermoid carcinoma) – High EGFR expression.
- Ligand: Recombinant Human EGF (100 ng/mL).
- Lysis Buffer: RIPA buffer supplemented with 1 mM Na₃VO₄ (Sodium Orthovanadate) and Protease Inhibitor Cocktail. Critical: Vanadate is essential to preserve phosphotyrosine signal.

Step-by-Step Methodology:

- Seeding: Plate A431 cells (5 x 10⁵ cells/well) in 6-well plates; grow to 80% confluence.

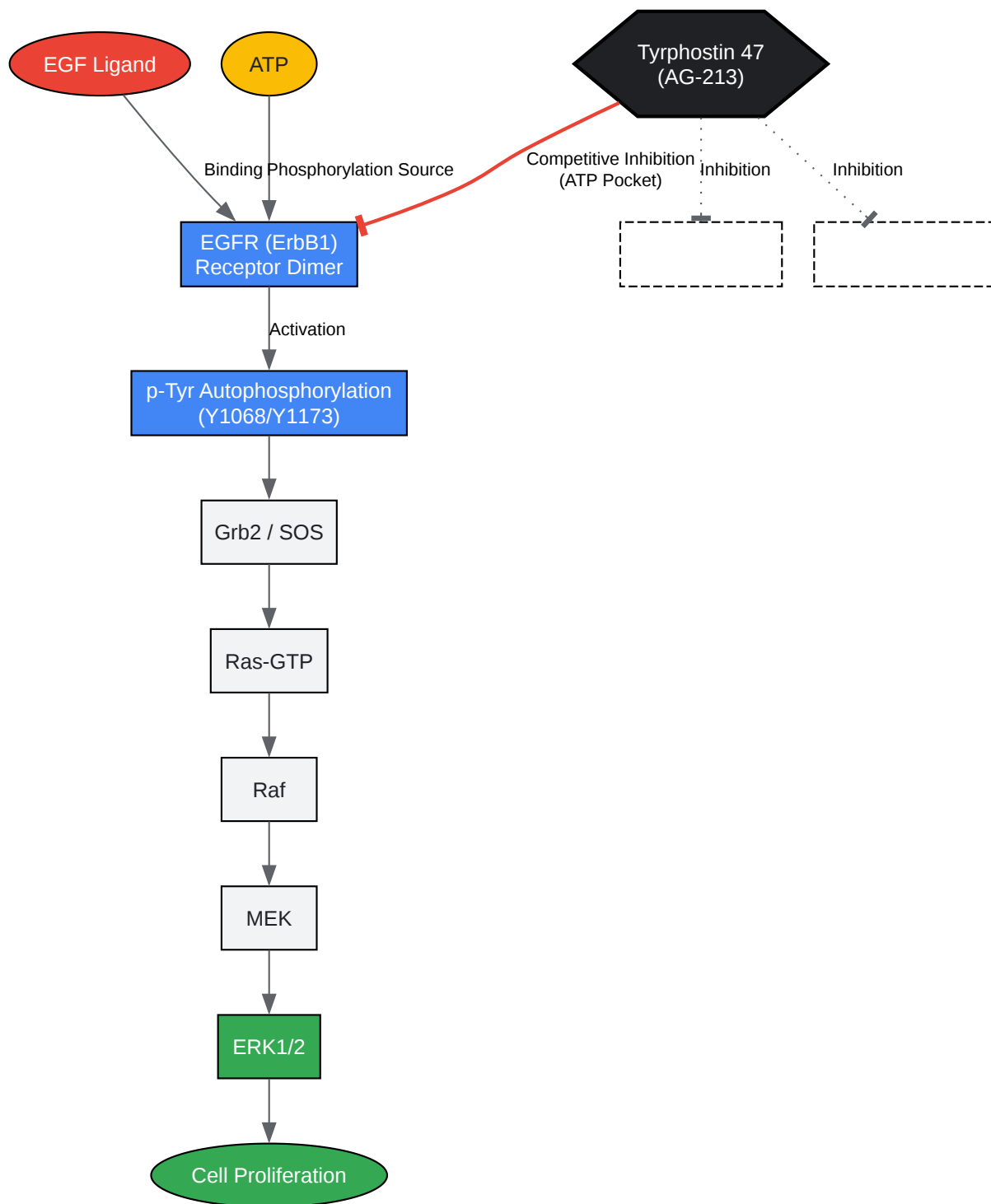
- Starvation: Wash 2x with PBS. Incubate in serum-free medium for 16–24 hours to reduce basal EGFR phosphorylation.
- Pre-treatment: Add **Tyrphostin 47** (0, 10, 20, 50, 100 μM) to wells. Incubate for 2 hours at 37°C.
 - Control: DMSO vehicle control (0 μM).
 - Negative Control: Tyrphostin A1 (AG-9) at 50 μM (inactive analog).
- Stimulation: Add EGF (final conc. 100 ng/mL) directly to the medium. Incubate for exactly 5 minutes at 37°C.
- Termination: Aspirate medium rapidly. Wash 1x with ice-cold PBS containing 1 mM Na_3VO_4 .
- Lysis: Add 200 μL ice-cold Lysis Buffer. Scrape cells and collect lysate.
- Western Blot:
 - Primary Antibody 1: Anti-pEGFR (Tyr1068 or Tyr1173) – Detects active receptor.
 - Primary Antibody 2: Anti-Total EGFR – Loading control to prove receptor degradation didn't occur.
 - Primary Antibody 3: Anti-beta-Actin – General loading control.

Interpretation: A successful validation shows a dose-dependent decrease in pEGFR signal without a loss of Total EGFR signal. If Total EGFR decreases significantly, the compound may be inducing cytotoxicity or receptor internalization/degradation rather than simple kinase inhibition.

Visualization of Signaling & Workflow

Diagram 1: EGFR Signaling Pathway & Tyrphostin 47 Intervention

This diagram illustrates the canonical pathway and the specific points of intervention and off-target risk.

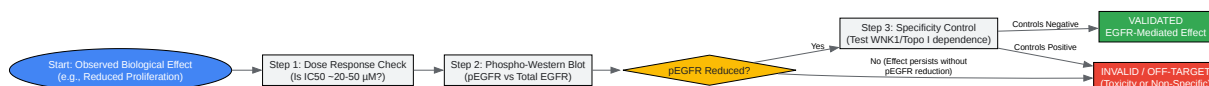


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Caption: Mechanistic pathway of **Tyrphostin 47** showing primary ATP-competitive inhibition of EGFR and known off-target interactions.

Diagram 2: Validation Logic Flowchart

A decision tree for researchers to validate observed effects.



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Caption: Decision matrix for validating **Tyrphostin 47** mechanism of action in cellular assays.

References

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